Product packaging for uniblue a, sodium salt(Cat. No.:CAS No. 14541-90-3)

uniblue a, sodium salt

Cat. No.: B079159
CAS No.: 14541-90-3
M. Wt: 506.5 g/mol
InChI Key: ODADSOUDUYEAHK-UHFFFAOYSA-M
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Description

Uniblue A sodium salt is a water-soluble, anionic dye widely employed in biological staining and histological research. Its primary research value lies in its application as a counterstain in various microscopy techniques, particularly following the use of red nuclear stains like Kernechtrot in the classic Van Gieson's stain. In this context, Uniblue A effectively differentiates tissue components by imparting a contrasting blue color to collagen fibers and the extracellular matrix, enabling clear visualization and analysis of tissue architecture under a light microscope. Researchers utilize this compound to study connective tissue disorders, fibrosis, and wound healing models. The mechanism of action involves the electrostatic and hydrophobic interactions between the anionic sulfonate groups of the dye and cationic residues on specific proteins within the collagen fibrils, resulting in stable, selective coloration. This high-purity grade Uniblue A sodium salt ensures consistent, reproducible staining results, making it an essential tool for pathologists, histologists, and life science researchers investigating tissue morphology and disease pathology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H15N2NaO7S2 B079159 uniblue a, sodium salt CAS No. 14541-90-3

Properties

CAS No.

14541-90-3

Molecular Formula

C22H15N2NaO7S2

Molecular Weight

506.5 g/mol

IUPAC Name

sodium 1-amino-4-(2-ethenylsulfonylanilino)-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C22H16N2O7S2.Na/c1-2-32(27,28)16-10-6-5-9-14(16)24-15-11-17(33(29,30)31)20(23)19-18(15)21(25)12-7-3-4-8-13(12)22(19)26;/h2-11,24H,1,23H2,(H,29,30,31);/q;+1/p-1

InChI Key

ODADSOUDUYEAHK-UHFFFAOYSA-M

Canonical SMILES

C=CS(=O)(=O)C1=CC=CC(=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+]

Other CAS No.

14541-90-3

Pictograms

Irritant

Related CAS

34293-80-6 (Parent)

Synonyms

uniblue A
uniblue A monosodium salt

Origin of Product

United States

Chemical and Physical Properties

Spectroscopic Profile

The spectroscopic profile of Uniblue A sodium salt is dominated by a strong absorption band in the visible spectrum, with a maximum absorption (λmax) at approximately 596 nm in an aqueous solution, which is responsible for its brilliant blue color. researchgate.netsigmaaldrich.com This absorption maximum is very close to that of the widely used protein stain, Coomassie Brilliant Blue G-250, which has a λmax of about 595 nm. researchgate.net This similarity allows for the use of identical or similar settings on gel scanning equipment. researchgate.net The UV-Vis spectrum also shows a shoulder at about 630 nm. researchgate.net While detailed public records of its NMR and IR spectra are not extensively available, some supplier documentation indicates the availability of FTIR and NMR data for identity confirmation. pharmaffiliates.comchemicalbook.com

Synthesis and Manufacturing

The synthesis of Uniblue A sodium salt involves multi-step chemical processes centered around the modification of the anthraquinone (B42736) core. A key intermediate in the synthesis of many anthraquinone dyes is 1-aminoanthraquinone-2-sulfonic acid. google.com The general synthesis route for this class of compounds often starts with the sulfonation of 1-aminoanthraquinone. google.com This can be achieved using agents like chlorosulfonic acid in an inert organic solvent, followed by a high-temperature rearrangement to form 1-aminoanthraquinone-2-sulfonic acid. google.com

Further steps would involve the introduction of the substituted phenylamino (B1219803) group containing the reactive vinyl sulfone moiety. This typically involves the condensation of a brominated anthraquinone sulfonic acid intermediate with an appropriate aminophenyl vinyl sulfone precursor. The final product is the sodium salt, which enhances its water solubility for application in aqueous systems. nih.gov

Chemical Reactivity and Stability

The Role of the Vinyl Sulfone Group

The key to the reactivity of Uniblue A sodium salt is its vinyl sulfone group (-SO₂CH=CH₂). scbt.comresearchgate.net This group is an electrophile that can react with nucleophilic functional groups present in various substrates. scbt.com In a process known as a Michael-type addition, the vinyl sulfone group readily forms stable, covalent bonds with primary and secondary amines (-NH₂), as well as sulfhydryl (-SH) and hydroxyl (-OH) groups. scbt.comresearchgate.net This reaction typically occurs under alkaline conditions (pH 8-9), which facilitates the deprotonation of the nucleophilic groups, enhancing their reactivity. researchgate.netmedchemexpress.com

Covalent Bonding with Proteins and Cellulose

The ability of the vinyl sulfone group to form covalent bonds is the basis for Uniblue A's primary applications. In protein chemistry, it reacts predominantly with the primary amine groups of lysine (B10760008) residues and the N-terminal α-amino group of proteins. researchgate.net This results in the protein being permanently labeled with the blue dye.

Applications in Chemical Research

Reactive Protein Staining

Uniblue A sodium salt is a highly effective reactive stain for proteins, particularly for pre-gel staining in polyacrylamide gel electrophoresis (SDS-PAGE). medchemexpress.comresearchgate.net

Key Research Findings:

Rapid Covalent Staining: A key advantage is the speed of the staining protocol. Sufficient covalent labeling of proteins can be achieved in as little as one minute at 100°C in a slightly alkaline buffer containing SDS. medchemexpress.comresearchgate.net This dramatically shortens sample preparation time compared to traditional post-electrophoresis staining methods like Coomassie, which can take several hours including destaining steps. researchgate.net

No Significant Mobility Shift: The covalent attachment of the Uniblue A molecule does not significantly alter the electrophoretic mobility of most proteins in SDS-PAGE. researchgate.net This means that molecular weight estimations based on migration distance remain accurate.

Compatibility with Mass Spectrometry: The covalent modification is compatible with downstream protein identification by mass spectrometry. The modified peptides have a defined mass shift, which can be accounted for in database searches. researchgate.net

Sensitivity: The sensitivity of Uniblue A staining alone is somewhat less than that of modern Coomassie protocols. researchgate.net However, because the staining is covalent, it is fully compatible with subsequent staining by Coomassie or other methods to enhance the signal of low-abundance proteins if needed. researchgate.net

Use as a Fluorescent Marker

In addition to its colorimetric properties, Uniblue A sodium salt can be used as a fluorescent marker in certain biological assays. chemimpex.com It has an excitation maximum at approximately 555 nm and an emission maximum at around 594 nm. medchemexpress.com This allows for the sensitive detection and visualization of labeled molecules in fluorescence-based applications.

Industrial and Commercial Uses

Textile Dyeing

In the textile industry, Uniblue A sodium salt is classified as a reactive dye. scbt.com Reactive dyes are a major class of dyes used for coloring cellulosic fibers such as cotton and rayon due to the high fastness properties they impart. scbt.com The dyeing process typically involves dissolving the dye in water, adding a salt like sodium sulfate (B86663) to promote dye exhaustion onto the fiber, and then adding an alkali to raise the pH and initiate the covalent reaction between the dye's vinyl sulfone group and the fiber's hydroxyl groups. textilelearner.net The resulting covalent bond ensures the color is highly resistant to fading during washing. scbt.com

Paper and Ink Industries

The vibrant blue color and good stability of Uniblue A sodium salt also make it suitable for use in the paper and ink industries. chemimpex.com It can be used to color paper products or as a colorant in the formulation of printing inks, where its water solubility and stability are advantageous. chemimpex.com

Comparative Analysis with Other Dyes

vs. Coomassie Brilliant Blue G-250

The primary difference lies in the binding mechanism. Uniblue A binds covalently and permanently before electrophoresis, eliminating the need for a separate destaining step and saving considerable time. researchgate.net Coomassie Blue binds non-covalently after electrophoresis through ionic and hydrophobic interactions, requiring a lengthy destaining process to visualize protein bands against a clear background. bitesizebio.com While modern Coomassie formulations offer very high sensitivity (detecting nanogram levels of protein), the speed and convenience of the Uniblue A pre-staining protocol are significant practical advantages, especially in high-throughput workflows. researchgate.netbiocompare.com

vs. Remazol Brilliant Blue R

Both Uniblue A and Remazol Brilliant Blue R are reactive anthraquinone dyes that contain a reactive group (vinyl sulfone or a precursor) and are used in both textile dyeing and as protein pre-stains. scbt.compsu.edu They share a similar mechanism of action, forming covalent bonds with proteins and cellulose. scbt.compsu.edu Studies with Remazol Brilliant Blue R as a pre-stain have noted that it can cause a slower electrophoretic mobility of the stained proteins, whereas research on Uniblue A suggests no significant mobility shift. researchgate.netpsu.edu

vs. Cibacron Blue 3G-A

While both are anthraquinone derivatives, their interactions with proteins are fundamentally different. Uniblue A is designed for general, covalent labeling of proteins via reaction with common nucleophilic amino acid residues. researchgate.net In contrast, Cibacron Blue 3G-A is known for its specific, non-covalent "pseudo-affinity" for the dinucleotide binding fold found in many dehydrogenases, kinases, and other nucleotide-binding proteins. nih.govsigmaaldrich.com This property makes Cibacron Blue 3G-A a valuable tool for affinity chromatography to purify these specific types of proteins, rather than for general protein staining in electrophoresis. nih.govsigmaaldrich.com

Proteomics Research Methodologies

Uniblue A sodium salt has been integrated into several proteomics workflows, significantly streamlining protein analysis. plos.orgnih.gov Its primary application lies in the covalent pre-gel staining of proteins, which offers considerable advantages over traditional post-electrophoretic staining methods. researchgate.netnih.gov

Covalent Pre-gel Protein Staining for Electrophoretic Separation

Uniblue A functions as a reactive protein stain that covalently modifies proteins prior to their separation by gel electrophoresis. medchemexpress.commedchemexpress.com The staining process involves a nucleophilic addition reaction where the vinyl sulfone group of Uniblue A reacts with primary amines on the protein, predominantly the ε-amino group of lysine (B10760008) residues. plos.orgresearchgate.net This covalent labeling allows for the direct visualization of protein bands during and after electrophoresis without the need for subsequent staining and destaining steps, which are often time-consuming. nih.govresearchgate.net This pre-staining strategy is compatible with both simple and complex protein samples and has been shown to be accomplished in as little as one minute. researchgate.netscispace.com

The absorption maximum of Uniblue A is approximately 594-596 nm, which is very similar to that of the widely used Coomassie Brilliant Blue stain (595 nm). plos.orgresearchgate.net This allows for the use of the same gel scanning and imaging equipment for visualization. plos.orgnih.gov While Uniblue A staining is a powerful tool for rapid analysis, its sensitivity is noted to be lower than that of some traditional Coomassie staining protocols. researchgate.netresearchgate.net However, a key advantage is that Uniblue A derivatization is fully compatible with subsequent Coomassie staining, allowing for a "double-staining" approach to enhance the intensity of protein bands if required. researchgate.netresearchgate.net

The efficiency of the covalent staining reaction with Uniblue A is influenced by both temperature and pH. plos.orgnih.gov The reaction is typically performed in a basic, amine-free buffer, such as sodium bicarbonate (NaHCO₃) at a pH of 8-9, to facilitate the nucleophilic attack of the protein's primary amines on the dye's vinyl sulfone group. plos.orgnih.govmedchemexpress.com

Research has demonstrated that the staining reaction can proceed across a range of temperatures, from 37°C to 100°C. plos.orgnih.gov At lower temperatures, such as 60°C, the reaction may require approximately one hour to achieve sufficient staining. plos.orgnih.gov However, by increasing the temperature to 100°C, the staining time can be drastically reduced to just one minute. plos.orgnih.gov It is important to note that prolonged incubation at this high temperature can lead to thermal degradation of the proteins. plos.orgnih.gov In some applications, a lower temperature of 40°C for 3 hours at a higher pH of 10.5 has also been utilized. nih.gov

Table 1: Effect of Temperature on Uniblue A Staining Time

Temperature (°C)Staining TimeReference
37 - 100Variable plos.orgnih.gov
60~ 1 hour plos.orgnih.gov
1001 minute plos.orgnih.gov
403 hours nih.gov

This table is interactive. You can sort and filter the data by clicking on the column headers.

A critical consideration for any pre-staining method is its effect on the electrophoretic mobility and integrity of the proteins being analyzed. Studies have shown that covalent derivatization with Uniblue A does not significantly alter the electrophoretic mobility of proteins in sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). plos.orgnih.gov The apparent molecular weights of proteins pre-stained with Uniblue A are in agreement with those of unstained proteins subsequently stained with Coomassie. plos.orgresearchgate.netnih.gov This suggests that the addition of the relatively small Uniblue A molecule does not substantially interfere with the binding of SDS to the protein, which is the primary determinant of migration in SDS-PAGE. researchgate.net

Integration with Mass Spectrometry for Protein Identification

A significant advantage of Uniblue A pre-staining is its compatibility with mass spectrometry (MS), a cornerstone technique for protein identification. plos.orgnih.govresearchgate.net The covalent nature of the stain means it remains attached to the protein and its subsequent peptides after in-gel digestion, a process that prepares the protein for MS analysis. nih.gov This eliminates the need for destaining, which can be a lengthy and often incomplete process with traditional stains, thereby accelerating the entire workflow from gel to mass spectrometer. plos.orgnih.govnih.gov

The Uniblue A derivatization has been shown to be compatible with mass spectrometry-based protein identification, and in some cases, can even be advantageous. plos.orgresearchgate.net For instance, the presence of the Uniblue A-modified peptides can be used as an internal standard for monitoring the progress of electrophoresis and for rapid identification by MS. plos.orgnih.gov

The primary site of Uniblue A derivatization is the lysine residue, resulting in a defined monoisotopic mass shift of 484.0399 Da on modified peptides. nih.govresearchgate.net This specific mass modification must be accounted for during database searches for protein identification. nih.gov The derivatization of lysine residues can potentially block trypsin cleavage at these sites, which could theoretically reduce the number of identified peptides. nih.gov

However, studies have shown that Uniblue A derivatization is compatible with MS-based protein identification. plos.org In some instances, a reduced number of identified peptides was observed with Uniblue A staining alone compared to Coomassie staining, which was attributed to potential matrix suppression effects during mass spectrometry due to shorter wash times. researchgate.net Conversely, double-staining (Uniblue A followed by Coomassie) has been shown to dramatically increase the number of validated peptides for some samples. researchgate.net This indicates that the two staining methods can be complementary. nih.gov For a recombinant protein, MS/MS-based sequence coverage of over 80% was achieved for both Uniblue A-stained and Coomassie-stained samples. nih.govresearchgate.net

The pre-labeling of proteins with Uniblue A offers several strategies to enhance protein identification. The combination of MS/MS data from both Uniblue A-derivatized and Coomassie-stained samples can improve the total sequence coverage of a protein. nih.gov This is because the two methods can generate complementary peptide fragments. nih.gov

Furthermore, in the analysis of complex mixtures, Uniblue A pre-staining can lead to the identification of proteins that are not detected by Coomassie staining alone, and vice versa. plos.org In one study comparing the proteins identified in a band from an E. coli lysate, 12 proteins were identified by both methods, while 13 were found exclusively with Uniblue A pre-staining and 8 were found only with Coomassie staining. plos.org This highlights the complementary nature of the two approaches and suggests that employing both can lead to a more comprehensive proteomic analysis. nih.gov The defined mass shift of the Uniblue A modification can also aid in the detection of peptide fragments that might otherwise fall outside the typical measurement range of the mass spectrometer. plos.org

Table 2: Comparison of Protein Identification Methods

Staining MethodNumber of Proteins Identified (in a specific E. coli band)Reference
Uniblue A & Coomassie (overlap)12 plos.org
Uniblue A only13 plos.org
Coomassie only8 plos.org

This table is interactive. You can sort and filter the data by clicking on the column headers.

Quantitative Protein Analysis through Densitometric Methods

Fluorescence-Based Assays and Imaging

The inherent fluorescence of Uniblue A sodium salt, with an excitation maximum around 594 nm, makes it a valuable tool for a range of fluorescence-based applications, from labeling proteins in biological systems to sophisticated studies of cellular dynamics. medchemexpress.comnih.gov

Uniblue A sodium salt can be employed as a fluorescent marker for proteins within biological systems. medchemexpress.commedchemexpress.com Its vinyl sulfone group reacts with primary amines, such as those on lysine residues, to form a stable covalent bond. nih.gov This allows for the specific and permanent labeling of proteins. With an excitation wavelength of approximately 594 nm, it is compatible with common laser lines used in fluorescence microscopy and other fluorescence-based detection systems. medchemexpress.comthermofisher.com This property enables researchers to tag and track proteins in various experimental setups, including within living cells.

A significant application of a derivative of the Uniblue chromophore is in the study of membrane protein topology and the kinetics of their insertion into lipid bilayers. nih.govacs.org A novel fluorescence quencher, lysoUB, which consists of a single acyl chain linked to a Uniblue chromophore, has been instrumental in this area. nih.govacs.org This method relies on the ability of lysoUB to quench the fluorescence of another fluorophore, NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl), which is attached to a specific site on the membrane protein being studied. nih.govacs.org

In a key study investigating the membrane insertion of annexin (B1180172) 12, researchers used this lysoUB-NBD quenching method to determine the orientation and movement of a helical region of the protein within the membrane. nih.govacs.org By adding lysoUB to the outer leaflet of a lipid vesicle, they could determine whether the NBD-labeled portion of the protein was in the outer (cis) or inner (trans) leaflet of the membrane. nih.gov The quenching of NBD fluorescence is significantly more efficient when both lysoUB and NBD are in the same leaflet. nih.gov

Kinetic measurements of NBD fluorescence in the presence of lysoUB revealed a transient intermediate state where the protein region was located at the membrane interface before inserting into a transmembrane orientation. nih.govacs.org These findings provide a detailed view of the dynamic process of protein insertion into a biological membrane.

The following table summarizes the key findings from the study on annexin 12 membrane insertion using the lysoUB-NBD method:

ProteinLabeled ResidueInitial State (with Ca²⁺)Intermediate StateFinal StateReference
Annexin 12D134C-NBDOuter (cis) leafletInterfacial (cis side)Outer (cis) leaflet nih.govacs.org
Annexin 12D162C-NBDOuter (cis) leafletInterfacial (cis side)Inner (trans) leaflet nih.govacs.org

This data demonstrates the power of using a Uniblue-derived quencher to dissect the intricate steps of protein-membrane interactions.

General Diagnostic and Histological Applications

Uniblue A sodium salt, also known as Acid Blue 215, is a synthetic dye with significant utility in various scientific and diagnostic fields. sigmaaldrich.comscbt.com Its properties as a reactive protein stain make it a valuable tool in laboratory settings, particularly for applications requiring the visualization and quantification of proteins. scbt.comchemdict.comcalpaclab.combio-connect.nl The compound's primary applications include diagnostic assay manufacturing and staining procedures in hematology and histology. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.comalkalisci.com

Use in Diagnostic Assay Manufacturing

The core function of Uniblue A sodium salt in the manufacturing of diagnostic assays is its ability to act as a reactive protein stain. scbt.com This characteristic is fundamental for in vitro diagnostic procedures where protein detection and analysis are crucial. The dye covalently binds to proteins, a feature that is leveraged in various analytical techniques. bio-connect.nl

One of the key applications is in electrophoretic analysis. Uniblue A sodium salt is used for the covalent pre-staining of proteins before they are separated by gel electrophoresis, such as SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis). bio-connect.nlmedchemexpress.com This pre-staining allows for the direct visualization of protein bands as they separate in the gel, eliminating the need for a post-staining step and streamlining the analytical process.

Research findings have detailed specific protocols for its use. For instance, a method for protein derivatization involves heating the protein sample with Uniblue A sodium salt in a buffered solution containing SDS. medchemexpress.com This process results in the covalent labeling of the proteins. The excess, unreacted dye can serve as a running front indicator during electrophoresis, providing an additional benefit for monitoring the separation process. medchemexpress.com This pre-staining method is a valuable tool in the development and quality control of diagnostic kits that rely on protein separation and identification.

Research Protocol for Protein Derivatization using Uniblue A Sodium Salt

Step Procedure Purpose
1 Prepare a derivatization buffer (e.g., 100 mM NaHCO₃, 10% SDS, pH 8-9). To create the optimal chemical environment for the reaction.
2 Add 10 μL of 200 mM Uniblue A solution to 90 μL of the protein sample. To introduce the reactive dye to the protein.
3 Heat the sample at 100°C for 1 minute. To facilitate the covalent binding of the dye to the proteins.
4 Add a reducing solution (e.g., containing dithiothreitol (B142953) - DTT). To reduce disulfide bonds in the proteins for proper unfolding.
5 Heat the sample again at 100°C for 1 minute. To ensure efficient protein reduction.
6 Add an alkylation solution (e.g., containing iodoacetamide (B48618) - IAA) and incubate. To prevent the re-formation of disulfide bonds.
7 Subject the sample to SDS-PAGE. To separate the now-stained proteins for analysis.

This table is based on a recommended protocol and should be modified according to specific experimental needs. medchemexpress.com

Contributions to Hematology and Histology Staining

Uniblue A sodium salt is designated as a suitable stain for both hematology and histology applications. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.comchemimpex.comgreyhoundchrom.com In these disciplines, staining is a fundamental technique used to enhance contrast in microscopic images, allowing for the detailed examination of tissues and cells.

In histology , the study of the microscopic anatomy of biological tissues, stains are essential for highlighting different cellular components. As a protein stain, Uniblue A sodium salt can be used to visualize the general morphology of cells and the structure of the extracellular matrix, both of which are rich in proteins. Its ability to bind to proteins makes it a useful counterstain in various histological procedures, providing a blue background that contrasts with other specific stains used to identify particular structures or cell types.

In hematology , which focuses on the study of blood, blood-forming organs, and blood diseases, staining is critical for the identification and differentiation of various blood cells. While specific protocols for Uniblue A in hematology are not as extensively detailed as for other classic stains like Wright's or Giemsa, its classification as a hematology stain indicates its utility in this field. sigmaaldrich.comsigmaaldrich.comgreyhoundchrom.com It can be employed in procedures that require the visualization of protein-rich structures within blood cells, aiding in their morphological assessment. The use of high-quality, consistent stains is paramount for achieving reproducible results in both routine diagnostics and research. merckmillipore.com

Properties of Uniblue A Sodium Salt

Property Value
Synonym Acid Blue 215 sigmaaldrich.comscbt.com
CAS Number 14541-90-3 sigmaaldrich.comscbt.com
Molecular Formula C₂₂H₁₅N₂NaO₇S₂ sigmaaldrich.comscbt.com
Molecular Weight 506.48 g/mol sigmaaldrich.comscbt.com
Appearance Blue or purple powder chemimpex.com
Application Diagnostic assay manufacturing, Hematology, Histology sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com
λmax 596 nm sigmaaldrich.comsigmaaldrich.com

This table summarizes key physicochemical and application data for Uniblue A sodium salt.

Q & A

Q. Table 1: Comparison of Staining Methods

ParameterUniblue A Protocol Traditional Coomassie Staining
Reaction Time1 minute30–60 minutes
Temperature100°CRoom temperature
Detection Limit1–10 ng (fluorescent)100–500 ng (visible)

Basic: How does the chemical structure of Uniblue A sodium salt influence its reactivity with amino groups in proteins?

Answer:
The structure of Uniblue A (see Figure 1 in ) includes reactive sulfonic acid and amino groups. Key structural factors affecting reactivity:

  • NH₂ Reactivity : The primary amine group forms covalent bonds with protein lysine residues under high-temperature, acidic conditions.
  • Sulfonate Stability : The sodium sulfonate moiety enhances water solubility, ensuring efficient interaction with hydrophilic protein domains .
  • Steric Effects : Bulky substituents near the amino group may reduce labeling efficiency in sterically hindered protein regions.

Basic: What are the recommended methods to verify the presence and purity of Uniblue A sodium salt in experimental preparations?

Answer:

  • UV-Vis Spectrophotometry : Measure absorbance at 620–650 nm (characteristic peak for Uniblue A) .
  • Mass Spectrometry : Confirm molecular weight ([M]⁺ = 415.3 Da for CAS 14541-90-3) using ESI-MS or MALDI-TOF .
  • Chromatography : Use reverse-phase HPLC with a C18 column and 0.1% TFA in acetonitrile/water gradient for purity assessment .

Advanced: How can researchers optimize the covalent labeling efficiency of Uniblue A sodium salt under varying pH and temperature conditions?

Answer:
To optimize labeling:

pH Screening : Test pH 3–9 buffers. Lower pH (3–5) enhances protonation of protein amino groups, increasing reactivity .

Temperature Gradients : Compare labeling efficiency at 25°C, 60°C, and 100°C. Higher temperatures accelerate reaction kinetics but may denature heat-sensitive proteins .

Quantitative Analysis : Use fluorescent intensity measurements (ex/em: 650/670 nm) to calculate labeling efficiency as:
Efficiency (%)=Fluorescence of labeled proteinFluorescence of free dye×100\text{Efficiency (\%)} = \frac{\text{Fluorescence of labeled protein}}{\text{Fluorescence of free dye}} \times 100
.

Advanced: What strategies resolve contradictions between spectrophotometric quantification and MS data when using Uniblue A sodium salt as a protein label?

Answer:
Contradictions often arise due to:

  • Dye Aggregation : Aggregates may skew spectrophotometric readings. Centrifuge samples (15,000 ×g, 10 min) before analysis .
  • Incomplete Digestion : Ensure thorough tryptic digestion of labeled proteins for MS compatibility. Use 2 M urea to improve solubility .
  • Ion Suppression : MS signal suppression by sodium ions (from Uniblue A’s sodium salt). Desalt samples using C18 ZipTips before MS .

Advanced: What are the implications of Uniblue A sodium salt's photochemical instability in Fe³⁺/H₂O₂ systems for experimental design in oxidative environments?

Answer:
Uniblue A undergoes decoloration in Fe³⁺/H₂O₂ systems via Fenton-like reactions, which can interfere with experiments involving reactive oxygen species . Mitigation strategies:

Antioxidant Additives : Include 1 mM EDTA or 5% glycerol to chelate metal ions and stabilize the dye.

Light Protection : Conduct experiments in amber vials or under dim light to minimize photodegradation.

Control Experiments : Run parallel samples without Fe³⁺/H₂O₂ to quantify dye degradation rates .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.